molecular formula C32H62MgO4 B1599757 Magnesium palmitate CAS No. 2601-98-1

Magnesium palmitate

Cat. No. B1599757
CAS RN: 2601-98-1
M. Wt: 535.1 g/mol
InChI Key: ABSWXCXMXIZDSN-UHFFFAOYSA-L
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Patent
US04235794

Procedure details

25 g of powdered palmitic acid (AN 223, titer 60° C., particle size >40μ) and 2.1 g of 96% active magnesium oxide (precipitated, density 70 g/liter, IN 62) are suspended in 500 ml of water at room temperature. This is followed with stirring for 30 minutes at 55° C. and 2 hours at 70° C. The hollow-sphered granulate formed is filtered and dried. The free fatty acid content amounts to 1.3% but if agitation is carried out for 60 minutes only, the granulate still contains 3% of free fatty acid.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([OH:18])(=[O:17])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16].[O-2].[Mg+2:20]>O>[C:1]([O-:18])(=[O:17])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16].[Mg+2:20].[C:1]([O-:18])(=[O:17])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16] |f:1.2,4.5.6|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
C(CCCCCCCCCCCCCCC)(=O)O
Step Two
Name
Quantity
2.1 g
Type
reactant
Smiles
[O-2].[Mg+2]
Step Three
Name
Quantity
500 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
with stirring for 30 minutes at 55° C. and 2 hours at 70° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
AN 223, titer 60° C., particle size >
CUSTOM
Type
CUSTOM
Details
The hollow-sphered granulate formed
FILTRATION
Type
FILTRATION
Details
is filtered
CUSTOM
Type
CUSTOM
Details
dried
WAIT
Type
WAIT
Details
The free fatty acid content amounts to 1.3% but if agitation is carried out for 60 minutes
Duration
60 min

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C(CCCCCCCCCCCCCCC)(=O)[O-].[Mg+2].C(CCCCCCCCCCCCCCC)(=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.